molecular formula C19H11N5O2 B169251 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 185129-92-4

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline

Cat. No. B169251
M. Wt: 341.3 g/mol
InChI Key: VEJNRFLXIYPBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, also known as NIP, is a heterocyclic compound that has gained significant attention in scientific research. NIP is a versatile molecule with various applications in the fields of chemistry, biology, and medicine. In

Mechanism Of Action

The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is not fully understood. However, it is believed that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline exerts its biological activity by interacting with DNA and RNA. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to bind to DNA and cause DNA damage, leading to cell death. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the activity of certain enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has antitumor activity in animal models. Furthermore, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.

Advantages And Limitations For Lab Experiments

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also a versatile molecule that can be modified to improve its properties. However, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline is also relatively insoluble in water, which can limit its use in certain applications.

Future Directions

For the study of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline include the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based metal complexes, investigation of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline as a potential drug candidate, and the development of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline-based fluorescent probes for DNA detection.

Synthesis Methods

The synthesis of 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline involves the condensation reaction of 2,4-dinitrophenylhydrazine with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. The purity of the synthesized 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline can be improved by recrystallization.

Scientific Research Applications

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been used as a ligand in metal complexes for catalysis and sensing applications. In biology, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been studied for its antimicrobial, antitumor, and antiviral properties. 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has also been used as a fluorescent probe for DNA detection. In medicine, 2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been explored as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.

properties

CAS RN

185129-92-4

Product Name

2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline

Molecular Formula

C19H11N5O2

Molecular Weight

341.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C19H11N5O2/c25-24(26)12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10H,(H,22,23)

InChI Key

VEJNRFLXIYPBAG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)[N+](=O)[O-]

synonyms

2-(4-nitrophenyl)iMidazole[4,5f][1,10]phenanthroline

Origin of Product

United States

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